molecular formula C21H27FN4O3S B2978116 4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 1049386-64-2

4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B2978116
CAS No.: 1049386-64-2
M. Wt: 434.53
InChI Key: NBPZXQWFLZHEGX-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide core and a 2-fluorophenyl-substituted piperazine moiety linked via an ethylamino chain. This compound is structurally designed to modulate central nervous system (CNS) receptors, particularly dopamine receptors, due to the piperazine-ethyl pharmacophore common in D2/D3 receptor ligands . The dimethylsulfamoyl group enhances solubility and may influence binding affinity through electronic effects, while the 2-fluorophenyl substituent on the piperazine ring contributes to selectivity for specific receptor subtypes .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O3S/c1-24(2)30(28,29)18-9-7-17(8-10-18)21(27)23-11-12-25-13-15-26(16-14-25)20-6-4-3-5-19(20)22/h3-10H,11-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPZXQWFLZHEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the dimethylsulfamoyl group to the benzamide core. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthetic methods, and pharmacological properties of 4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide with analogous benzamide-based piperazine derivatives.

Compound Name Core Structure Piperazine Substituent Key Functional Groups Synthetic Yield Purification Method Pharmacological Notes
This compound (Target Compound) Benzamide with ethyl-piperazine 2-Fluorophenyl Dimethylsulfamoyl, fluorophenyl Not reported Likely normal/reverse-phase chromatography Presumed D3 receptor selectivity (inferred)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Pentanamide with piperazine 2,4-Dichlorophenyl Dichlorophenyl, pyridinyl Not specified Normal-phase chromatography Selective dopamine D3 ligand (IC50 = 8 nM)
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide Benzamide with ethoxyethyl chain 3-Trifluoromethylphenyl Thiophene, trifluoromethyl 61% Reverse-phase chromatography Improved metabolic stability vs. non-fluorinated analogs
N-(2-(2-(4-(2-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide with ethoxyethyl chain 2-Cyanophenyl Thiophene, cyano 27% Normal-phase + reverse-phase chromatography Moderate D3 affinity (IC50 = 34 nM)
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Benzamide with pyridyl group 2-Methoxyphenyl Nitro, methoxyphenyl Not reported Crystallization Structural analog with confirmed X-ray crystallography data

Key Observations

Structural Variations: The target compound employs a dimethylsulfamoyl group, which distinguishes it from analogs with thiophene (e.g., ) or pyridinyl (e.g., ) substituents. This group likely enhances hydrophilicity compared to halogenated or aromatic moieties.

In contrast, analogs like the trifluoromethylphenyl derivative achieved a 61% yield via reverse-phase chromatography, highlighting the impact of substituent complexity on synthetic efficiency .

Pharmacological Implications: The dichlorophenyl analog (7o) exhibits strong D3 receptor selectivity (IC50 = 8 nM), suggesting that bulkier halogenated groups enhance affinity . However, the 2-fluorophenyl group in the target compound may prioritize metabolic stability over binding potency. The cyano-substituted analog (IC50 = 34 nM) shows reduced affinity compared to trifluoromethyl derivatives, underscoring the importance of electron-withdrawing groups for receptor interaction .

Biological Activity

4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a compound of interest due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound can be described as follows:

  • Molecular Formula : C₁₉H₂₃F₂N₃O₂S
  • Molecular Weight : 393.47 g/mol
  • Functional Groups : Sulfamoyl, piperazine, and fluorophenyl groups contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety is known for its versatility in binding to receptors and enzymes, which can lead to various pharmacological effects.

Target Interactions

  • Tyrosinase Inhibition : Similar compounds have shown potential as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
  • Antimicrobial Activity : Piperazine derivatives are often evaluated for their antimicrobial properties against bacteria and fungi, which could extend to this compound.
  • Neuropharmacological Effects : The presence of the piperazine ring suggests possible interactions with neurotransmitter systems, potentially influencing mood and anxiety-related pathways.

Biological Activity Data

Research has highlighted various aspects of the biological activity of related compounds, which may provide insights into the expected effects of this compound.

CompoundBiological ActivityIC₅₀ Value (µM)Reference
Compound ATyrosinase Inhibitor0.18
Compound BAntimicrobial15.0 (E. coli)
Compound CAntidepressant-like effectsN/A

Case Studies

  • Tyrosinase Inhibition Study :
    • A study evaluated the inhibitory effects of various piperazine derivatives on tyrosinase activity. Compounds structurally similar to this compound demonstrated significant inhibition with IC₅₀ values in low micromolar ranges, indicating potential for skin-whitening applications .
  • Antimicrobial Evaluation :
    • In vitro studies on piperazine derivatives have shown promising results against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds suggests a potential therapeutic role in treating infections .

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